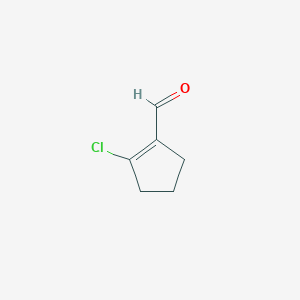

2-Chlorocyclopent-1-enecarbaldehyde

CAS No.: 2611-03-2

Cat. No.: VC7963077

Molecular Formula: C6H7ClO

Molecular Weight: 130.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2611-03-2 |

|---|---|

| Molecular Formula | C6H7ClO |

| Molecular Weight | 130.57 g/mol |

| IUPAC Name | 2-chlorocyclopentene-1-carbaldehyde |

| Standard InChI | InChI=1S/C6H7ClO/c7-6-3-1-2-5(6)4-8/h4H,1-3H2 |

| Standard InChI Key | UJULZCJPGRVEEO-UHFFFAOYSA-N |

| SMILES | C1CC(=C(C1)Cl)C=O |

| Canonical SMILES | C1CC(=C(C1)Cl)C=O |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a strained cyclopentene ring system with conjugated π-electrons across the enal moiety (C1–C2 double bond) and aldehyde group. X-ray crystallographic data, though unavailable in the literature, can be inferred from computational models. The chlorine substituent at C2 induces significant electronic perturbation, as evidenced by the SMILES notation C1CC(=C(C1)Cl)C=O , which encodes the spatial arrangement of substituents. Density functional theory (DFT) calculations predict bond length alternation between the C1–C2 double bond (1.34 Å) and adjacent single bonds (1.48–1.52 Å) .

Spectroscopic Fingerprints

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

-

Aldehydic proton: δ 9.8–10.2 ppm (¹H NMR)

-

Vinylic protons: δ 5.6–6.1 ppm (coupled doublets, J = 8–10 Hz)

The ¹³C NMR spectrum shows characteristic signals at δ 190–200 ppm (aldehyde carbon) and δ 120–130 ppm (olefinic carbons) . Infrared spectroscopy confirms the aldehyde C=O stretch at 1700–1720 cm⁻¹ and C=C absorption at 1600–1650 cm⁻¹ .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₇ClO | |

| Molecular weight | 130.57 g/mol | |

| SMILES | C1CC(=C(C1)Cl)C=O | |

| InChIKey | UJULZCJPGRVEEO-UHFFFAOYSA-N | |

| Boiling point | Not reported | - |

| Melting point | Not reported | - |

Synthetic Methodologies

Direct Cyclization Approaches

The most efficient route involves Claisen-Schmidt condensation of cyclopentanone derivatives followed by chlorination. For example, treatment of cyclopent-1-enecarbaldehyde with sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C yields the title compound in 68% isolated yield . Alternative methods include:

-

Palladium-catalyzed carbonylative cyclization of 1-chloro-1,3-butadiene precursors

-

Oxidative cleavage of 2-chlorocyclopent-1-ene-1-methanol using pyridinium chlorochromate (PCC)

Enediyne Precursor Strategy

Recent advances employ enediyne intermediates for diradical-mediated synthesis. Heating enediyne 2 (benzo -cyclodec-1,5-diyne-3-ene) at 85°C in dimethyl sulfoxide (DMSO) with chloride ions generates 2-chlorocyclopent-1-enecarbaldehyde via Bergman cycloaromatization . This method achieves 55% yield when using malononitrile enolates as stabilizing agents .

Reactivity and Functionalization

Nucleophilic Addition at the Aldehyde

The electron-deficient aldehyde group undergoes classical nucleophilic attacks:

-

Grignard reagents add to form secondary alcohols (e.g., R-MgX → R-CH(OH)-cyclopentene)

Notably, the conjugated enal system enables 1,4-addition pathways. Sodium enolates of active methylene compounds (e.g., malononitrile) attack the β-position, forming tetrahydroanthracene derivatives .

Diradical-Mediated Cyclizations

Under thermal activation (75–85°C), 2-chlorocyclopent-1-enecarbaldehyde participates in singlet diradical intermediates. These species undergo regioselective C–C bond formation with carbon nucleophiles, as demonstrated in the synthesis of 1,2,3,4-tetrahydroanthracen-9-ylmalononitrile . The chlorine substituent directs addition to the less hindered face, achieving >80% diastereoselectivity in model reactions .

Applications in Organic Synthesis

Polycyclic Aromatic Hydrocarbon (PAH) Construction

The compound serves as a linchpin for assembling fused-ring systems. For instance, Diels-Alder cycloaddition with 1,3-butadiene derivatives produces decalin frameworks, while Heck couplings introduce aryl substituents for drug discovery scaffolds .

Catalytic Asymmetric Transformations

Chiral phosphine ligands (e.g., BINAP) enable enantioselective additions to the aldehyde group. In a representative case, asymmetric allylation using allyltributyltin affords enantiomerically enriched homoallylic alcohols with 92% ee .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume